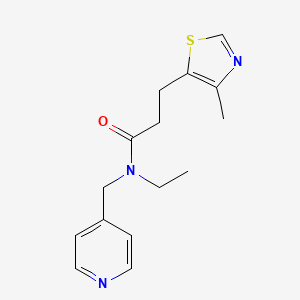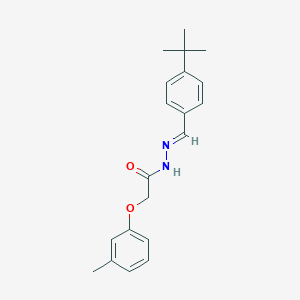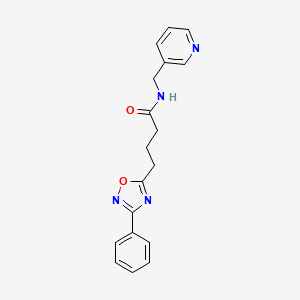![molecular formula C19H26N4OS B5538677 3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5538677.png)
3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that include imidazole, thiazole, and piperidine moieties. Such compounds are often studied for their potential biological activities and complex chemical properties.
Synthesis Analysis
Synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of thiazolo[3,2-a]pyridines, which are structurally related to the compound , involves the condensation of thiazolinone with benzaldehydes and cyclocondensation with malononitrile (Lamphon et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds, like certain bioactive heterocycles, has been determined using crystallography. For example, the crystal structure of 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one shows intermolecular hydrogen bonding and specific ring conformations (Thimmegowda et al., 2009).
Chemical Reactions and Properties
Chemical reactions include cyclo condensations, as seen in the synthesis of piperazine derivatives (Rajkumar et al., 2014). These reactions often yield compounds with significant biological activities.
Physical Properties Analysis
The physical properties of such compounds can be determined through various spectroscopic methods, including IR, NMR, and mass spectrometry, as demonstrated in the characterization of imidazole derivatives (Rajkumar et al., 2014).
Chemical Properties Analysis
The chemical properties are often explored through their reactivity with different chemical reagents. For example, the reactivity of thiazole and imidazole derivatives with various reagents can lead to a range of diverse and complex heterocyclic compounds (Kutrov et al., 2008).
Applications De Recherche Scientifique
Influence of Imidazole Replacement
Research has explored the influence of replacing the imidazole moiety in histamine H(3)-receptor antagonists with non-aromatic N-containing heterocycles, such as piperidine. While some compounds lost affinity upon replacement, ether derivatives showed maintained in vitro affinities and high potency in vivo, demonstrating the potential of this structural modification in developing new receptor antagonists (Meier et al., 2001).
Synthesis and Biological Activity
Studies on the synthesis of novel thiazolo[3,2-a]pyridine derivatives incorporating the morpholin-4-yl moiety and their antimicrobial activities have been conducted. These derivatives exhibit promising antimicrobial properties, highlighting the utility of such structural modifications in the development of new antimicrobial agents (Lamphon et al., 2004).
Synthesis and Reactions of Imino-Thiazolidinones
Research into the synthesis and reactions of (Z)-2-imino-5-(3,4,5-trimethoxy benzylidene)thiazolidin-4(H)one has provided insights into the formation of various derivative compounds. These studies contribute to the understanding of chemical reactions involving thiazolidinones and their potential applications in medicinal chemistry (Mahmoud et al., 2011).
Antiulcer Agent Development
Investigations into imidazo[1,2-a]pyridines as potential antiulcer agents have led to the synthesis of new compounds with antisecretory and cytoprotective properties. These compounds have been evaluated for their effectiveness in various ulcer models, contributing to the development of new therapeutic options for ulcer treatment (Starrett et al., 1989).
Antimicrobial Activity of Thiazolo[3,2]pyridines
The synthesis of thiazolo[3, 2]pyridines containing the pyrazolyl moiety and their antimicrobial activity have been explored. These compounds show significant antimicrobial properties, indicating their potential as novel antimicrobial agents (El‐Emary et al., 2005).
Mécanisme D'action
Propriétés
IUPAC Name |
[3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS/c1-2-4-17-21-16(13-25-17)19(24)23-9-3-5-15(12-23)18-20-8-10-22(18)11-14-6-7-14/h8,10,13-15H,2-7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKIGUINSDMBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCCC(C2)C3=NC=CN3CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5538609.png)


![5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5538626.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5538637.png)
![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B5538671.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)

![N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5538692.png)